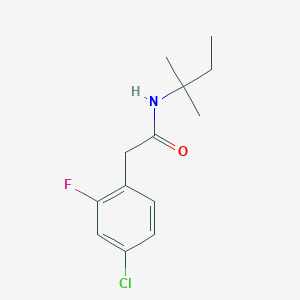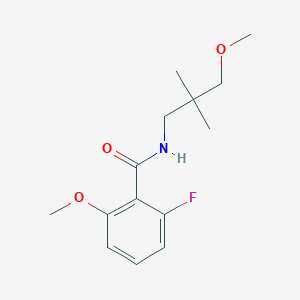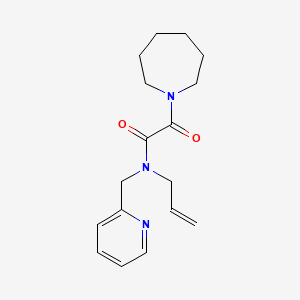
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide, also known as CR845, is a non-opioid analgesic drug that is currently being researched for its potential use in treating pain. This drug has shown promising results in preclinical studies, making it a potential alternative to opioids for pain management.
Mécanisme D'action
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide works by activating the kappa opioid receptor (KOR) in the central nervous system. This activation leads to the release of dynorphin, a naturally occurring peptide that has analgesic effects. Unlike other opioids, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide does not activate the mu opioid receptor, which is responsible for many of the negative side effects associated with opioid use.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. In addition, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pruritus in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it has been shown to have analgesic effects without the negative side effects associated with opioids. This makes it a potential alternative to opioids for pain management in both clinical and research settings. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it is still in the early stages of research and its full potential has not yet been realized.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide. One direction is to further investigate its potential use in treating pain and pruritus in clinical settings. Another direction is to investigate its potential use in combination with other drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide and to identify any potential long-term side effects.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with tert-butyl acetate to form the intermediate tert-butyl(4-chloro-2-fluorophenyl)carbamate. This intermediate is then reacted with 1,1-dimethylpropylamine and acetic anhydride to form 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is being researched for its potential use in treating pain. It has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is also being studied for its potential use in treating pruritus (itching) associated with various medical conditions.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(2-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO/c1-4-13(2,3)16-12(17)7-9-5-6-10(14)8-11(9)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOAVRNTYNVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)
![4-bromo-N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}benzamide](/img/structure/B5395101.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5395109.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5395121.png)
![3,3,3-trifluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5395129.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5395135.png)



![6-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5395162.png)
![6-[3,5-dimethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395169.png)
![(3S*,4R*)-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5395191.png)
![6-(2,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5395207.png)